Phosphonochloridous acid

Description

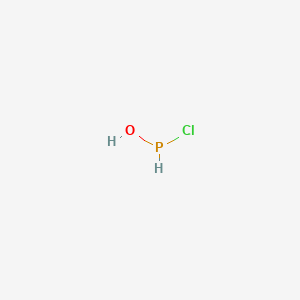

Phosphonochloridous acid (ClH₂OP, CAS 14939-32-3) is a phosphorus-containing oxyacid characterized by a central phosphorus atom bonded to a chlorine atom, an oxygen atom, and two hydrogen atoms . Its molecular structure, as depicted by the InChI code (InChI=1S/ClH₂OP/c1-3-2/h2-3H), suggests a trigonal planar geometry with the chlorine and oxygen atoms occupying equatorial positions around phosphorus. This compound is a key intermediate in synthesizing phosphonic acids and their derivatives, which are widely used in coordination chemistry, catalysis, and materials science . While its industrial applications are less documented compared to other phosphorus acids, its reactivity as a chlorinating agent and ligand precursor makes it valuable in specialized synthetic pathways .

Properties

CAS No. |

14939-32-3 |

|---|---|

Molecular Formula |

ClH2OP |

Molecular Weight |

84.44 g/mol |

IUPAC Name |

chlorophosphinous acid |

InChI |

InChI=1S/ClH2OP/c1-3-2/h2-3H |

InChI Key |

KZRJKMZQXATVEB-UHFFFAOYSA-N |

Canonical SMILES |

OPCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonochloridous acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with water, which produces phosphorous acid and hydrochloric acid. The phosphorous acid can then be chlorinated to yield this compound. Another method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of advanced reactors and purification techniques is common to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Phosphonochloridous acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Phosphonic acids and their esters.

Reduction: Phosphine derivatives.

Substitution: Alkyl or aryl phosphonates.

Scientific Research Applications

Phosphonochloridous acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors.

Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of antiviral and anticancer agents.

Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of phosphonochloridous acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s reactivity with nucleophiles also allows it to modify proteins and other biomolecules, further contributing to its biological activity .

Comparison with Similar Compounds

Key Differences :

- Electronegativity: Fluorine’s higher electronegativity reduces the acidity of Phosphonofluoridous acid compared to its chlorine analogue .

- Reactivity: Brominated derivatives (e.g., Phosphonobromidous acid) may exhibit slower reaction kinetics due to larger atomic size, whereas fluorinated analogs are more volatile .

Functional Analogues: Thioic Acid Derivatives

Replacing oxygen with sulfur yields thioic acids, such as Phosphonochloridothioic acid (ClH₂OPS), which exhibit distinct coordination behavior:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Phosphonochloridothioic acid | ClH₂OPS | Not available | 132.47 | Enhanced metal-binding affinity |

| Phosphonobromidothioic acid | BrH₂OPS | Not available | 177.35 | Potential for sulfur-mediated catalysis |

Key Differences :

- Ligand Properties : Sulfur’s softer Lewis basicity enhances metal coordination, making thioic acids suitable for transition-metal catalysis .

- Stability : Thioic derivatives are generally less stable in aqueous media due to sulfur’s susceptibility to oxidation .

Physicochemical Properties and Reactivity

- Acidity: this compound is more acidic than its bromine analogue but less so than phosphonic acid (H₃PO₃) due to chlorine’s electron-withdrawing effects .

- Thermal Stability : Halogen size inversely correlates with thermal stability; brominated derivatives decompose at lower temperatures .

- Synthesis: this compound is synthesized via chlorination of phosphinic acid (H₃PO₂) or hydrolysis of dichlorophosphine oxides, while thioic acids require sulfur-containing precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.